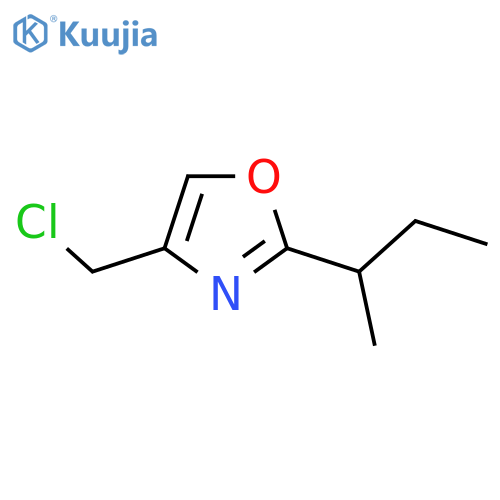

Cas no 133951-59-4 (Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-)

133951-59-4 structure

商品名:Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-

CAS番号:133951-59-4

MF:C8H12ClNO

メガワット:173.639981269836

CID:5251388

Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)- 化学的及び物理的性質

名前と識別子

-

- 2-(BUTAN-2-YL)-4-(CHLOROMETHYL)-1,3-OXAZOLE

- Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-

-

- インチ: 1S/C8H12ClNO/c1-3-6(2)8-10-7(4-9)5-11-8/h5-6H,3-4H2,1-2H3

- InChIKey: BEPFUFACAGXPKN-UHFFFAOYSA-N

- ほほえんだ: ClCC1=COC(C(C)CC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 121

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26

Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-382164-10.0g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 10.0g |

$4974.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035422-1g |

2-(Butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 95% | 1g |

¥5775.0 | 2024-04-18 | |

| Enamine | EN300-382164-2.5g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 2.5g |

$2268.0 | 2023-03-02 | ||

| Enamine | EN300-382164-0.25g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 0.25g |

$1065.0 | 2023-03-02 | ||

| Enamine | EN300-382164-0.5g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 0.5g |

$1111.0 | 2023-03-02 | ||

| Enamine | EN300-382164-0.1g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 0.1g |

$1019.0 | 2023-03-02 | ||

| Enamine | EN300-382164-1.0g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-382164-0.05g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 0.05g |

$972.0 | 2023-03-02 | ||

| Enamine | EN300-382164-5.0g |

2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |

133951-59-4 | 5.0g |

$3355.0 | 2023-03-02 |

Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)- 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

133951-59-4 (Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量